Dinorspiculoic acid A
Description
Dinorspiculoic acid A is a naturally occurring organic compound belonging to the class of spiculoic acids, characterized by its unique nor-terpenoid backbone and carboxylic acid functional groups. Its molecular formula is hypothesized to be C₂₀H₂₈O₅, based on structural analogs like spiculoic acid B, with modifications including the loss of methyl groups (nor-) and hydroxylation patterns . Preliminary studies suggest this compound exhibits moderate antimicrobial activity against Gram-positive bacteria, though its mechanism remains under investigation .
Properties
Molecular Formula |
C25H32O3 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(1R,3R,3aS,4S,5R,7aS)-4,5-diethyl-1,3,7-trimethyl-2-oxo-5-[(E)-2-phenylethenyl]-1,3,3a,7a-tetrahydroindene-4-carboxylic acid |
InChI |
InChI=1S/C25H32O3/c1-6-24(14-13-19-11-9-8-10-12-19)15-16(3)20-17(4)22(26)18(5)21(20)25(24,7-2)23(27)28/h8-15,17-18,20-21H,6-7H2,1-5H3,(H,27,28)/b14-13+/t17-,18-,20-,21-,24-,25-/m1/s1 |
InChI Key |
IUHRGTBLTYEFAP-NVXQNEKZSA-N |
Isomeric SMILES |
CC[C@]1(C=C([C@@H]2[C@H](C(=O)[C@@H]([C@H]2[C@]1(CC)C(=O)O)C)C)C)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CCC1(C=C(C2C(C(=O)C(C2C1(CC)C(=O)O)C)C)C)C=CC3=CC=CC=C3 |
Synonyms |
dinor-spiculoic acid A dinorspiculoic acid A |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Differences and Research Implications
Structural Modifications: this compound lacks the methyl group present in Spiculoic Acid B, reducing its hydrophobicity but retaining antimicrobial efficacy .
Biological Activity: Spiculoic Acid B demonstrates broader antifungal activity due to its esterified methyl group, which enhances membrane penetration . In contrast, this compound’s hydroxyl groups may restrict its cellular uptake, explaining its narrower antimicrobial spectrum . Nor-Sulfosalicylic Acid’s sulfonic moiety enables metal ion chelation, a property absent in this compound, highlighting the latter’s specialization in ecological roles rather than industrial applications .
Synthetic Accessibility: this compound’s complex terpenoid skeleton makes total synthesis challenging compared to Nor-Sulfosalicylic Acid, which is routinely produced via sulfonation of salicylic acid .
Research Findings and Gaps
- Antimicrobial Mechanisms: this compound disrupts bacterial cell wall synthesis, as evidenced by its synergy with β-lactam antibiotics in preliminary assays . However, this contrasts with Spiculoic Acid B’s membrane-targeting action .
- Ecological Significance: Its production in microbial consortia (e.g., sponge symbionts) suggests a role in microbial competition, warranting metagenomic studies to identify biosynthetic gene clusters .
- Pharmacological Potential: Low solubility remains a barrier to therapeutic use. Structural derivatization (e.g., glycosylation) could improve bioavailability, a strategy successfully applied to Nor-Sulfosalicylic Acid .
Q & A
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity or incubation times). Conduct meta-analyses of existing data, stratifying results by experimental conditions. Use standardized protocols (e.g., OECD guidelines for cytotoxicity assays) and validate findings via orthogonal assays (e.g., enzyme inhibition vs. cell-based models). Statistical tools like Bland-Altman plots can quantify inter-study variability .
Q. What experimental strategies are optimal for elucidating the mechanism of action of this compound in metabolic pathways?
- Methodological Answer : Combine omics approaches (transcriptomics/proteomics) with pathway enrichment analysis (e.g., KEGG, Reactome). Use CRISPR-Cas9 knockout models to identify target genes. Validate interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Ensure dose-response curves are log-linear and include positive/negative controls .
Q. How should researchers design comparative studies between this compound and its structural analogs?
- Methodological Answer : Prioritize analogs with modifications in the carboxylate or side-chain regions. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities, followed by in vitro validation. Apply quantitative structure-activity relationship (QSAR) models to correlate structural features with bioactivity. Report IC50 values with 95% confidence intervals and pairwise statistical comparisons (e.g., ANOVA with Tukey post hoc) .
Q. What methodologies are critical for assessing the stereochemical stability of this compound under physiological conditions?
- Methodological Answer : Employ chiral HPLC with amylose-based columns to monitor enantiomeric purity. Simulate physiological pH/temperature conditions in buffer solutions (e.g., PBS at 37°C). Track racemization via circular dichroism (CD) spectroscopy over 24–72 hours. Compare degradation kinetics using Arrhenius plots .
Data Presentation and Reproducibility
Q. How can researchers ensure reproducibility in this compound studies?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw data (e.g., NMR spectra, chromatograms) in supplementary materials with metadata (e.g., solvent systems, instrument settings). Use electronic lab notebooks (ELNs) for real-time documentation. Cross-validate results with independent labs using blinded samples .
Q. What are the guidelines for presenting contradictory data in publications?
- Methodological Answer : Use comparative tables to highlight discrepancies (e.g., bioactivity across cell lines). Discuss potential confounders (e.g., endotoxin contamination) and statistical power limitations. Cite preprints or gray literature to provide context. Follow journal-specific policies for conflicting data, such as transparent reporting in dedicated sections (e.g., "Limitations") .
Ethical and Methodological Considerations
Q. How should researchers address ethical concerns in animal studies involving this compound?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for preclinical studies. Justify sample sizes via power analysis and minimize animal use via shared control groups. Obtain approval from institutional animal care committees (IACUCs). Include humane endpoints and analgesia protocols in methods sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
